Cas no 3130-60-7 (N,N'-Bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-[(1H-pyrrol-2-yl)carbonyl]-α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-1H-pyrrole-2,4-dicarboxamide)

N,N'-Bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-[(1H-pyrrol-2-yl)carbonyl]-α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-1H-pyrrole-2,4-dicarboxamide structure
3130-60-7 structure
Product Name:N,N'-Bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-[(1H-pyrrol-2-yl)carbonyl]-α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-1H-pyrrole-2,4-dicarboxamide
CAS No:3130-60-7
MF:C53H55N5O20
MW:1082.02531552315
CID:306458
Update Time:2024-02-29

N,N'-Bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-[(1H-pyrrol-2-yl)carbonyl]-α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-1H-pyrrole-2,4-dicarboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,4-dicarboxamide,N,N'-bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-(1H-pyrrol-2-ylcarbonyl)-a-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-(9CI)
    • 1H-Pyrrole-2,4-dicarboxamide,N,N'-bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-(1H-pyrrol-2-ylcarbonyl)-a-L-lyxo-hexopyranosyl]o
    • N,N'-Bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-[(1H-pyrrol-2-yl)carbonyl]-α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-1H-pyrrole-2,4-dicarboxamide
    • 1H-Pyrrole-2-carboxylicacid, diester with N,N'-bis[7-[(6-deoxy-5-C-methyl-4-O-methyl-a-L-lyxo-hexopyranosyl)oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-1H-pyrrole-2,4-dicarboxamide
    • Coumermycin A2 (7CI)
    • CID 136855629
    • Coumermycin A2
    • 1H-Pyrrole-2,4-dicarboxamide, N,N'-bis[7-[[6-deoxy-5-C-methyl-4-O-methyl-3-O-(1H-pyrrol-2-ylcarbonyl)-α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-3-methyl-
    • Inchi: 1S/C53H55N5O20/c1-21-26(44(63)57-32-34(59)24-14-16-29(22(2)38(24)73-48(32)67)71-50-36(61)40(42(69-8)52(4,5)77-50)75-46(65)27-12-10-18-54-27)20-56-31(21)45(64)58-33-35(60)25-15-17-30(23(3)39(25)74-49(33)68)72-51-37(62)41(43(70-9)53(6,7)78-51)76-47(66)28-13-11-19-55-28/h10-20,36-37,40-43,50-51,54-56,59-62H,1-9H3,(H,57,63)(H,58,64)/t36-,37-,40+,41+,42+,43+,50-,51-/m1/s1
    • InChI Key: TWWCTLHDVZOFIV-BXNWIMIVSA-N
    • SMILES: O1[C@H]([C@@H]([C@@H]([C@@H](C1(C)C)OC)OC(C1=CC=CN1)=O)O)OC1=CC=C2C(=C(C(=O)OC2=C1C)/N=C(/C1=C(C)C(=CN1)/C(=N/C1C(=O)OC2C(C=1O)=CC=C(C=2C)O[C@H]1[C@@H]([C@@H]([C@@H](C(C)(C)O1)OC)OC(C1=CC=CN1)=O)O)/O)\O)O

Computed Properties

  • Exact Mass: 1081.344
  • Monoisotopic Mass: 1081.344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 78
  • Rotatable Bond Count: 16
  • Complexity: 2400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 354
  • XLogP3: 4.768

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Predicted)
  • pka: 4.50±1.00(Predicted)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.